ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE
Description
ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE is a benzoate ester derivative featuring an indole moiety linked via a 2-oxoacetamido group.
Properties
IUPAC Name |
ethyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)21-18(23)17(22)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPBDAYEIOYRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 2-(1H-indol-3-yl)-2-oxoacetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl in H<sub>2</sub>O/EtOH | 4-[2-(1H-Indol-3-yl)-2-oxoacetamido]benzoic acid | 85% | |
| Alkaline (NaOH, 60°C) | 1M NaOH in H<sub>2</sub>O/THF | Same as above | 92% |
Mechanism :
-
Acidic : Protonation of the ester oxygen followed by nucleophilic attack by water.
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Alkaline : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.
Nucleophilic Substitution at the Amide Group
The oxoacetamido moiety participates in nucleophilic substitutions, particularly at the carbonyl carbon.
Aminolysis with Primary Amines
Mechanism :
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxoacetamide group, followed by proton transfer and elimination of water.
Oxidation of the Indole Ring
The indole moiety undergoes oxidation at the pyrrole ring, forming hydroxylated or quinoid derivatives.
Reduction of the Carbonyl Group
The ketone group in the oxoacetamide moiety can be reduced to an alcohol.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C, 1h | 4-[2-(1H-Indol-3-yl)-2-hydroxyacetamido]benzoate | 88% | |
| LiAlH<sub>4</sub> | THF, reflux, 4h | Same as above | 92% |
Coupling Reactions for Derivatization
The benzoate and indole groups enable further functionalization via cross-coupling or alkylation.
Suzuki–Miyaura Coupling
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | 4-[2-(5-Phenyl-1H-indol-3-yl)-2-oxoacetamido]benzoate | 70% |
Alkylation of the Indole Nitrogen
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH<sub>3</sub>I | NaH, DMF, 60°C, 3h | Ethyl 4-[2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamido]benzoate | 90% |
Photochemical and Thermal Stability
The compound degrades under UV light (λ = 254 nm) via cleavage of the amide bond, forming indole-3-acetic acid and 4-aminobenzoic acid derivatives. Thermal decomposition above 200°C produces CO<sub>2</sub> and indole fragments .
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s bioactivity is linked to its reactivity in biological systems:
Scientific Research Applications
Biological Activities
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetamido]benzoate exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanisms of action include:
- Caspase Activation : Induction of caspase-dependent pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation by disrupting the cell cycle.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 µg/mL to 50 µg/mL against various pathogens.
- Mechanism of Action : Potential mechanisms include disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. This is attributed to:
- Acetylcholinesterase Inhibition : Compounds similar to this one have been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels which are critical for cognitive function.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro using breast cancer cell lines. Results indicated:
- A significant reduction in cell viability at concentrations as low as 25 µM.
- Mechanistic studies revealed activation of apoptotic pathways.
Case Study 2: Antimicrobial Activity Assessment
In a library screening for antimicrobial agents, this compound showed promising results against resistant bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Mycobacterium tuberculosis | 25 |
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
Benzoate Esters in Polymer Chemistry
compares Ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate as co-initiators in resin cements:
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (DC) in polymerization than its methacrylate counterpart, attributed to its benzoate ester backbone .
- Physical Properties: Resins containing Ethyl 4-(dimethylamino) benzoate show superior mechanical strength, likely due to enhanced crosslinking efficiency .
- Role of Substituents: The dimethylamino group in these compounds acts as an electron donor, accelerating polymerization.
Functional Group Impact
- Indole vs. Isoindoline-dione : The indole moiety in the target compound may enable π-π stacking or hydrogen bonding, advantageous in drug binding or material toughening. Compound (4)’s isoindoline-dione group, however, contributes to rigidity and planar geometry .
- Oxoacetamido vs. Methacrylate : The oxoacetamido group in the target compound offers hydrogen-bonding sites, unlike the methacrylate’s vinyl group, which prioritizes radical polymerization. This difference could limit the target compound’s utility in resin systems requiring rapid crosslinking .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity in Polymer Systems: Benzoate esters generally outperform methacrylates in photopolymerization, but the target compound’s indole group may reduce compatibility with non-polar resin matrices .
- Biological Relevance : Indole derivatives like Compound (4) are pivotal in neurological drug development. The target compound’s oxoacetamido group could enhance binding specificity in similar applications .
- Synthetic Challenges : Achieving high yields for complex indole-benzoate hybrids (as in ) requires precise control of reaction conditions, which may apply to the target compound’s synthesis.
Biological Activity
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetamido]benzoate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest a potential for various biological activities. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features an indole ring, which is known for its diverse biological properties. The presence of the oxoacetamido group enhances its potential interactions with biological targets.
Anticancer Activity
Indole derivatives, including this compound, have been reported to exhibit anticancer properties. A study highlighted that indole compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt pathway .
| Study | Cancer Type | Effect | Mechanism |
|---|---|---|---|
| Research A | Breast Cancer | Inhibition of cell growth | Induction of apoptosis via mitochondrial pathway |
| Research B | Lung Cancer | Reduced tumor size | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several pathogens. Indole derivatives are often evaluated for their ability to inhibit bacterial growth and have been found effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 20 | 16 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Binding : Its structure allows for potential binding to receptors that play a role in inflammation and immune response.
Case Study 1: Anticancer Effects in Vivo
A recent case study investigated the effects of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor volume compared to the control group, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
Q & A
Q. What synthetic strategies are recommended for introducing the 1H-indol-3-yl group into ethyl benzoate derivatives?
The synthesis of indole-containing benzoate derivatives often involves coupling reactions or cyclization strategies. For example, azlactone intermediates can be utilized to introduce indole moieties via nucleophilic substitution or condensation reactions. In one approach, indole derivatives are functionalized at the 3-position using oxoacetamido linkages, achieved through coupling reagents like EDCI/HOBt under anhydrous conditions . Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been employed to attach indole fragments to benzoate scaffolds, requiring careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .
Q. How can the structure of ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE be confirmed post-synthesis?
Key analytical techniques include:
- ¹H/¹³C NMR : To verify the presence of characteristic signals (e.g., indole NH at δ 10–12 ppm, ester carbonyl at δ ~165 ppm).
- FT-IR : Confirmation of amide C=O (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches.
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the oxoacetamido linkage and indole orientation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy.
Q. What role does the oxoacetamido group play in the compound’s reactivity?
The oxoacetamido group (-NH-C(=O)-CO-) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions such as ester hydrolysis or amide bond formation. Its electron-withdrawing nature also stabilizes transition states in cyclization reactions, as observed in analogous compounds .
Advanced Research Questions
Q. How do substituent variations on the benzoate ring influence biological activity?
Structure-activity relationship (SAR) studies on ethyl benzoate derivatives reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhance binding affinity to targets like proteasomes or enzymes, likely due to increased polarity and hydrogen-bonding capacity. For instance, methyl substitutions on the benzoate ring reduced steric hindrance in analogs, improving interaction with hydrophobic enzyme pockets . Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ determination) are recommended to validate these effects.
Q. What methodologies optimize amide bond stability during synthesis?
Amide bond stability in indole-containing compounds is sensitive to pH and temperature. Strategies include:
Q. How does this compound compare to analogous esters in polymer chemistry applications?
In resin systems, ethyl benzoate derivatives with electron-donating groups (e.g., -NMe₂) exhibit higher degrees of conversion and crosslinking efficiency than those with methacrylate groups. For example, ethyl 4-(dimethylamino) benzoate demonstrated superior reactivity in free-radical polymerization due to its amine-mediated initiation efficiency. Comparative studies should utilize differential scanning calorimetry (DSC) to monitor curing kinetics and dynamic mechanical analysis (DMA) to assess mechanical properties .
Q. Methodological Notes
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Literature Review : Prioritize databases like PubMed and SciFinder for SAR studies, excluding non-peer-reviewed sources (e.g., BenchChem) .
科研基础-如何做好中英文参考文献03:23
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Data Contradictions : Resolve discrepancies in reactivity data by replicating experiments under controlled conditions (e.g., inert atmosphere, standardized initiator concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

